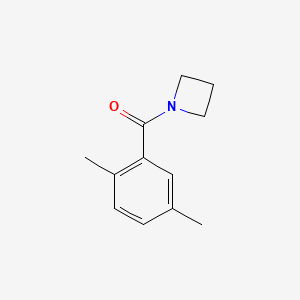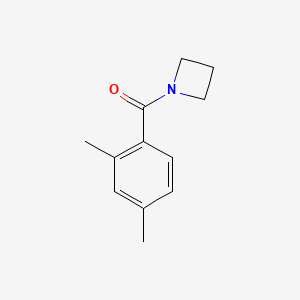
Azetidin-1-yl-(2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(2,4-dimethylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of Azetidin-1-yl-(2,4-dimethylphenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting specific enzymes and signaling pathways. In cancer treatment, it has been found to inhibit the activity of histone deacetylases, which play a critical role in cancer cell growth and survival. In inflammation, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been found to have various biochemical and physiological effects. In cancer treatment, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to inhibit the migration and invasion of cancer cells. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been found to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under various conditions, making it suitable for various experiments. However, one of the limitations is that its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of Azetidin-1-yl-(2,4-dimethylphenyl)methanone. One of the directions is to further investigate its mechanism of action to determine its potential applications in various fields. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy in humans. Another direction is to develop more efficient synthesis methods to increase its availability for research and potential applications. Furthermore, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
Azetidin-1-yl-(2,4-dimethylphenyl)methanone is a chemical compound that has shown promising results in scientific research for its potential applications in cancer treatment, inflammation, and bacterial infections. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in humans and to discover more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been achieved through various methods. One of the most common methods involves the reaction of 2,4-dimethylbenzoyl chloride with azetidine in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction of 2,4-dimethylphenylacetonitrile with chloroacetone in the presence of a base. The product is then hydrolyzed to yield Azetidin-1-yl-(2,4-dimethylphenyl)methanone.
科学的研究の応用
Azetidin-1-yl-(2,4-dimethylphenyl)methanone has been studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Azetidin-1-yl-(2,4-dimethylphenyl)methanone has shown antibacterial activity against various bacterial strains.
特性
IUPAC Name |
azetidin-1-yl-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-5-11(10(2)8-9)12(14)13-6-3-7-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYAFSLSPTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2,4-dimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

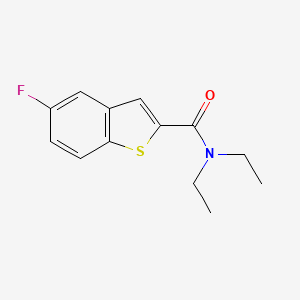
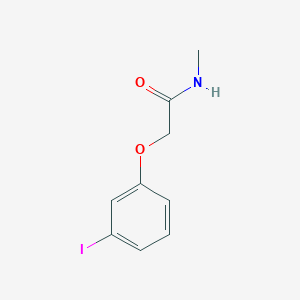


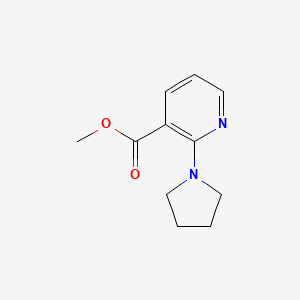
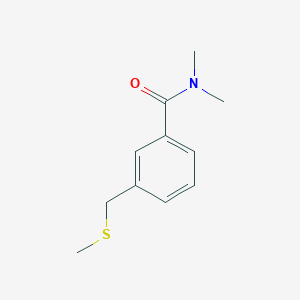
![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

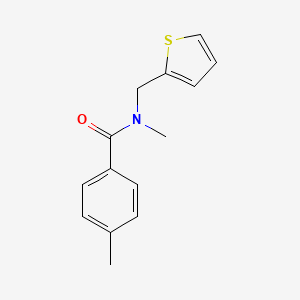

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
